molecular formula C21H20FN5O2 B12247330 3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12247330
M. Wt: 393.4 g/mol
InChI Key: UFGJZSJOSMAACP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and pyrrolidinyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-{[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone

InChI

InChI=1S/C21H20FN5O2/c1-14-10-24-19(11-23-14)21(28)27-8-7-15(12-27)13-29-20-6-5-18(25-26-20)16-3-2-4-17(22)9-16/h2-6,9-11,15H,7-8,12-13H2,1H3

InChI Key

UFGJZSJOSMAACP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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